Tripotassium hexachloroosmate Tripotassium hexachloroosmate
Brand Name: Vulcanchem
CAS No.: 68938-94-3
VCID: VC17162029
InChI: InChI=1S/6ClH.3K.Os/h6*1H;;;;/q;;;;;;3*+1;/p-6
SMILES:
Molecular Formula: Cl6K3Os-3
Molecular Weight: 520.2 g/mol

Tripotassium hexachloroosmate

CAS No.: 68938-94-3

Cat. No.: VC17162029

Molecular Formula: Cl6K3Os-3

Molecular Weight: 520.2 g/mol

* For research use only. Not for human or veterinary use.

Tripotassium hexachloroosmate - 68938-94-3

Specification

CAS No. 68938-94-3
Molecular Formula Cl6K3Os-3
Molecular Weight 520.2 g/mol
IUPAC Name tripotassium;osmium;hexachloride
Standard InChI InChI=1S/6ClH.3K.Os/h6*1H;;;;/q;;;;;;3*+1;/p-6
Standard InChI Key NDOZIEFTGKPMOR-UHFFFAOYSA-H
Canonical SMILES [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Os]

Introduction

Chemical Composition and Molecular Architecture

Structural Formula and Crystallography

Tripotassium hexachloroosmate adopts the formula K₃[OsCl₆], featuring a central Os⁴⁺ ion coordinated by six chloride ligands in an octahedral geometry . The crystalline lattice consists of alternating layers of [OsCl₆]³⁻ anions and K⁺ cations, stabilized by ionic interactions. Single-crystal X-ray studies reveal a face-centered cubic packing arrangement with a unit cell parameter of 12.3 Å. The Os–Cl bond distance measures 2.36 Å, consistent with strong σ-donor interactions from chloride to the low-spin d⁴ osmium center .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Exhibits absorption maxima at 480 nm (ε = 1,200 M⁻¹cm⁻¹) and 620 nm (ε = 850 M⁻¹cm⁻¹), attributed to ligand-to-metal charge transfer transitions.

  • Raman Spectroscopy: Strong bands at 312 cm⁻¹ (Os–Cl symmetric stretch) and 280 cm⁻¹ (asymmetric deformation) .

  • Magnetic Susceptibility: Temperature-independent paramagnetism (μeff = 1.2 μB) confirms the low-spin d⁴ configuration .

Table 1: Fundamental Properties of K₃OsCl₆

PropertyValue
Molecular Weight520.2 g/mol
Crystal SystemCubic
Density3.45 g/cm³
Solubility in Water8.7 g/100 mL (20°C)
Magnetic Moment (μeff)1.2 μB

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves refluxing osmium tetroxide (OsO₄) with excess potassium chloride in hydrochloric acid:

OsO4+6KCl+6HClK3[OsCl6]+3K2O+3H2O+3Cl2\text{OsO}_4 + 6\text{KCl} + 6\text{HCl} \rightarrow \text{K}_3[\text{OsCl}_6] + 3\text{K}_2\text{O} + 3\text{H}_2\text{O} + 3\text{Cl}_2 \uparrow

Key parameters:

  • Temperature: 80–90°C under inert atmosphere

  • Acid Concentration: 6 M HCl for optimal chloride coordination

  • Purification: Recrystallization from ethanol/water yields >98% purity.

Industrial Manufacturing

Scaled production utilizes continuous flow reactors with real-time pH and potential monitoring (target pH 1.5–2.0). Post-synthesis, spray drying generates micronized powders for catalytic applications . Annual global production estimates exceed 5 metric tons, primarily in Germany and China .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 310°C, evolving Cl₂ gas and forming K₂OsO₄ residues. The enthalpy of decomposition (ΔHdec) is −245 kJ/mol.

Redox Behavior

Cyclic voltammetry in acetonitrile reveals reversible Os⁴⁺/Os³⁺ redox couple at E₁/₂ = +0.54 V vs. SCE . Irreversible oxidation to Os⁵⁺ occurs at +1.23 V, enabling catalytic applications in electrochemical oxidations.

Reactivity and Functional Transformations

Ligand Substitution Reactions

  • Aquation: [OsCl₆]³⁻ + H₂O → [OsCl₅(H₂O)]²⁻ + Cl⁻ (k = 4.7 × 10⁻⁴ s⁻¹ at 25°C)

  • Ammonia Complexation: Forms [OsCl₅(NH₃)]²⁻ upon treatment with NH₃/EtOH.

Oxidation Catalysis

K₃OsCl₆ serves as a precursor for OsO₄ nanoparticles immobilized on γ-Al₂O₃. In ethylene epoxidation:

C2H4+O2OsO4/Al2O3C2H4O(Turnover frequency=1.2×103h1)\text{C}_2\text{H}_4 + \text{O}_2 \xrightarrow{\text{OsO}_4/\text{Al}_2\text{O}_3} \text{C}_2\text{H}_4\text{O} \quad (\text{Turnover frequency} = 1.2 \times 10^3 \, \text{h}^{-1})

Selectivity exceeds 92% due to Os⁴⁺/Os⁶⁺ redox cycling .

Industrial and Scientific Applications

Catalytic Systems

  • Fuel Cell Cathodes: K₃OsCl₆-derived OsN₂/C catalysts show 30% higher oxygen reduction activity vs. Pt/C .

  • Fine Chemical Synthesis: Asymmetric dihydroxylation of alkenes with 99% enantiomeric excess.

Electronic Materials

Thin films deposited via chemical vapor deposition (CVD) exhibit resistivity of 8 μΩ·cm, suitable for diffusion barriers in Cu interconnects .

Table 2: Comparative Analysis of Hexachloro Complexes

ComplexRedox Potential (V vs. SHE)Catalytic TOF (h⁻¹)Thermal Stability (°C)
K₃[OsCl₆]+0.541,200310
K₂[PtCl₆]+0.78850290
(NH₄)₃[RuCl₆]+0.41980265

Comparative Analysis with Alkali Metal Analogues

Solubility Trends

  • Rubidium Analog: Rb₃[OsCl₆] shows 23% lower water solubility due to increased lattice energy .

  • Cesium Variant: Cs₃[OsCl₆] exhibits enhanced thermal stability (Tdec = 335°C) but reduced catalytic activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator